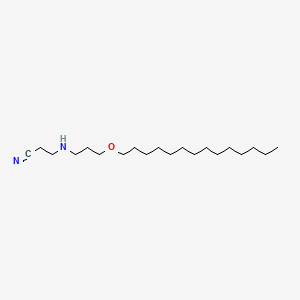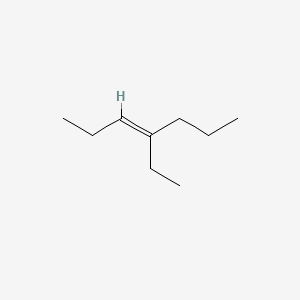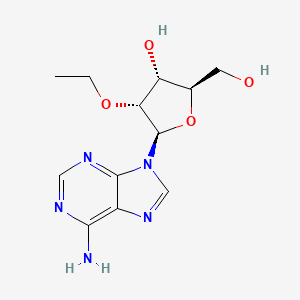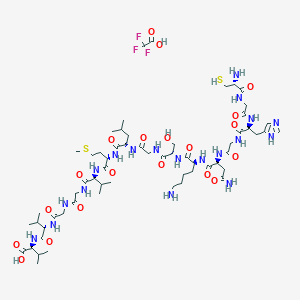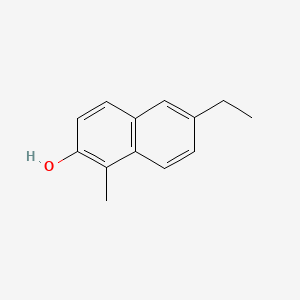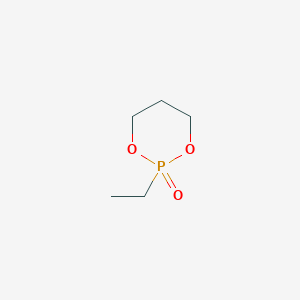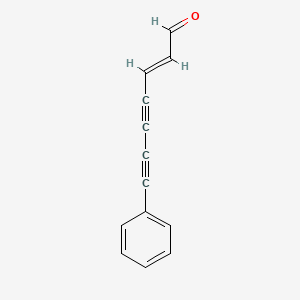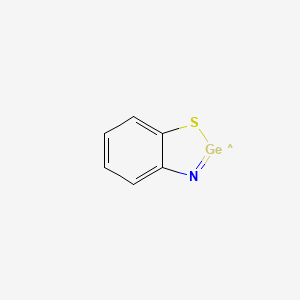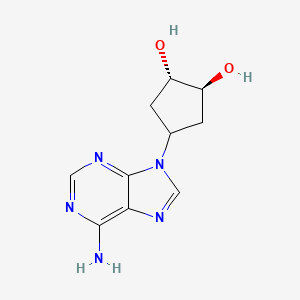
8-Methylspiro(2.5)octan-4-one semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylspiro(2.5)octan-4-one semicarbazone is a chemical compound with the molecular formula C10H17N3O. It is characterized by a spiro structure, which includes a three-membered ring and a six-membered ring. The compound also contains a semicarbazone functional group, which is a derivative of urea and hydrazone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylspiro(2.5)octan-4-one semicarbazone typically involves the reaction of 8-Methylspiro(2.5)octan-4-one with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methylspiro(2.5)octan-4-one semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazone group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Applications De Recherche Scientifique
8-Methylspiro(2.5)octan-4-one semicarbazone has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Methylspiro(2.5)octan-4-one semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone group can form stable complexes with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methylspiro(2.5)octan-4-one: The parent compound without the semicarbazone group.
Spiro[2.5]octan-4-one derivatives: Compounds with similar spiro structures but different functional groups.
Semicarbazone derivatives: Compounds with the semicarbazone functional group but different core structures.
Uniqueness
8-Methylspiro(2.5)octan-4-one semicarbazone is unique due to its specific combination of a spiro structure and a semicarbazone group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
6684-61-3 |
|---|---|
Formule moléculaire |
C10H17N3O |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
[(E)-(4-methylspiro[2.5]octan-8-ylidene)amino]urea |
InChI |
InChI=1S/C10H17N3O/c1-7-3-2-4-8(10(7)5-6-10)12-13-9(11)14/h7H,2-6H2,1H3,(H3,11,13,14)/b12-8+ |
Clé InChI |
KYMJGPIRJMHZOU-XYOKQWHBSA-N |
SMILES isomérique |
CC1CCC/C(=N\NC(=O)N)/C12CC2 |
SMILES canonique |
CC1CCCC(=NNC(=O)N)C12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



